N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide
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Overview
Description
N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide is a compound with the molecular formula C9H17N3O2 and a molecular weight of 199.25 g/mol This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide typically involves the reaction of pyrrolidine derivatives with acylating agents. One common synthetic route involves the acylation of pyrrolidine with 2-aminopropanoic acid derivatives under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and as a building block for the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrrolidine ring plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved in its mechanism of action include modulation of neurotransmitter release and inhibition of specific enzymes, leading to its potential therapeutic effects .
Comparison with Similar Compounds
N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide can be compared with other similar compounds, such as:
Pyrrolidine-2,5-diones: These compounds have a similar pyrrolidine ring structure but differ in their functional groups and biological activities.
Prolinol derivatives: These compounds also contain a pyrrolidine ring and are used in various medicinal chemistry applications.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H17N3O2 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide |
InChI |
InChI=1S/C9H17N3O2/c1-6(10)9(14)12-4-3-8(5-12)11-7(2)13/h6,8H,3-5,10H2,1-2H3,(H,11,13) |
InChI Key |
LFRKYDWIYDBMTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC(C1)NC(=O)C)N |
Origin of Product |
United States |
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